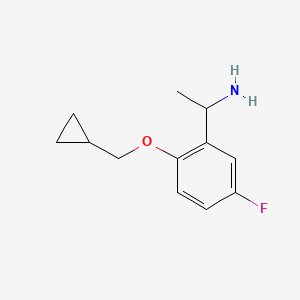
1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine
Übersicht
Beschreibung
“1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]ethanone” is a chemical compound with the molecular formula C12H13FO2 . It has a molecular weight of 208.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a methoxy group, which is attached to a fluorophenyl group. The entire structure is then attached to an ethanone group .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Chemical Properties
Stereoselective synthesis methods have been developed for related cyclopropane-containing compounds, highlighting the importance of precise chemical manipulations in generating substances with potential pharmacological applications. For instance, a rhodium-catalyzed cyclopropanation method has been described for the synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the utility of cyclopropane motifs in complex molecule construction (Shibue & Fukuda, 2014).
Bioorganic and Medicinal Chemistry
Cyclopropane-containing molecules, including structures similar to 1-(2-Cyclopropylmethoxy-5-fluorophenyl)-ethylamine, have been explored for their antimicrobial and antioxidant properties. The synthesis of lignan conjugates via cyclopropanation has shown promising antibacterial and antifungal activities, underscoring the therapeutic potential of such compounds (Raghavendra et al., 2016).
Analytical Characterizations of Research Chemicals
Analytical studies have characterized derivatives based on the 1,2-diarylethylamine template, like fluorolintane, which shares structural similarities with the compound . These substances, functioning as NMDA receptor antagonists, have been synthesized and analyzed, providing insights into the chemistry and potential effects of related compounds (Dybek et al., 2019).
Pharmacological Profiles
Novel sigma receptor ligands incorporating the cyclopropyl group have been synthesized and their biological profiles investigated. These studies have highlighted high affinity for sigma receptors, suggesting potential for therapeutic applications in neurology and psychiatry (Prezzavento et al., 2007).
Monoamine Oxidase Inhibition
Research on fluorinated phenylcyclopropylamines has demonstrated their inhibitory activity on monoamine oxidase A and B, highlighting the role of fluorine in enhancing biological activity. Such studies are crucial for developing new treatments for mood disorders and neurodegenerative diseases (Yoshida et al., 2004).
Eigenschaften
IUPAC Name |
1-[2-(cyclopropylmethoxy)-5-fluorophenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUFGZOPSZANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)
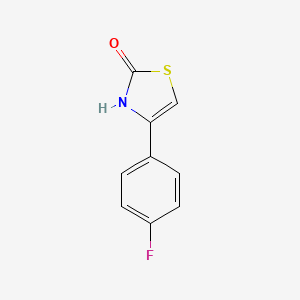
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)

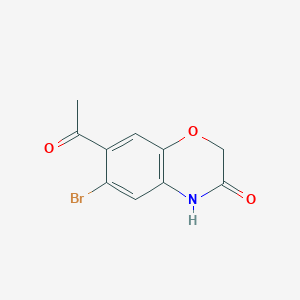


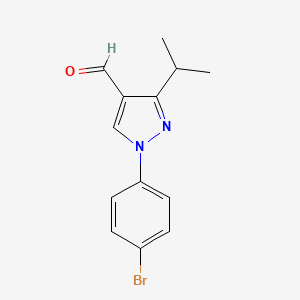
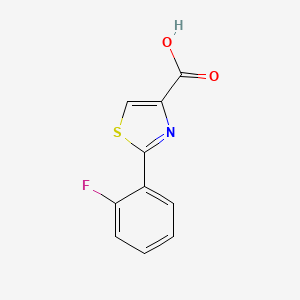

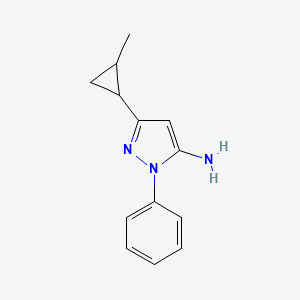
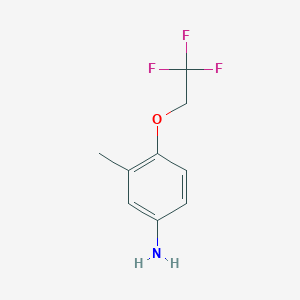
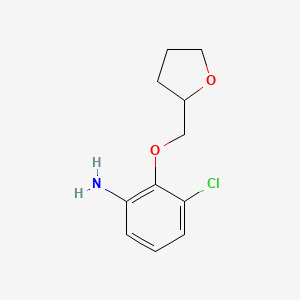
![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)
